molecular formula C10H16O2 B14673029 (3aS,6aR)-6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one CAS No. 42370-34-3

(3aS,6aR)-6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one

Cat. No.: B14673029
CAS No.: 42370-34-3
M. Wt: 168.23 g/mol
InChI Key: RZQMMUGEFLGWFB-OIBJUYFYSA-N
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Description

(3aS,6aR)-6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one is a bicyclic organic compound with a unique structure that includes a furan ring fused to a cyclopentane ring. This compound is notable for its chiral centers, which contribute to its stereochemical complexity and potential for diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aR)-6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a photochemical cycloaddition reaction, where a suitable diene and dienophile are irradiated with ultraviolet light to form the desired bicyclic structure . The reaction conditions often require a solvent such as dichloromethane and a catalyst like tributyltin hydride to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of stereoselective catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(3aS,6aR)-6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of alkylated or sulfonated derivatives.

Mechanism of Action

The mechanism of action of (3aS,6aR)-6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function . This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aS,6aR)-6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one is unique due to its specific stereochemistry and the presence of three methyl groups on the cyclopentane ring. This distinct structure imparts unique chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

CAS No.

42370-34-3

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(3aS,6aR)-6,6,6a-trimethyl-3,3a,4,5-tetrahydrocyclopenta[b]furan-2-one

InChI

InChI=1S/C10H16O2/c1-9(2)5-4-7-6-8(11)12-10(7,9)3/h7H,4-6H2,1-3H3/t7-,10+/m0/s1

InChI Key

RZQMMUGEFLGWFB-OIBJUYFYSA-N

Isomeric SMILES

C[C@@]12[C@@H](CCC1(C)C)CC(=O)O2

Canonical SMILES

CC1(CCC2C1(OC(=O)C2)C)C

Origin of Product

United States

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